N-(5-chloro-2-methylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-7-8-11(14)9-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMFKYHJHPLTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984864 | |
| Record name | N-(5-Chloro-2-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71501-54-7, 6630-71-3 | |
| Record name | 5-Chloro-2-tolylbenzenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002693265 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Chloro-2-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-tolylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(5-CHLORO-2-METHYLPHENYL)-BENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
Reactants :
-
5-Chloro-2-methylaniline (1.0 equiv)
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Benzenesulfonyl chloride (1.1–1.2 equiv)
Procedure :
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Dissolve 5-chloro-2-methylaniline in water or a water-acetone mixture (1:2 v/v).
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Add benzenesulfonyl chloride dropwise under vigorous stirring at 0–5°C.
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Adjust pH to 8–9 using aqueous Na₂CO₃ and stir for 2–4 hours at 25–40°C.
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Acidify the mixture to pH 2–3 with HCl to precipitate the product.
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Recrystallize from methanol or ethanol to obtain pure N-(5-chloro-2-methylphenyl)benzenesulfonamide.
Critical Parameters
Alternative Methods for Challenging Substrates
Non-Aqueous Synthesis Using Polar Aprotic Solvents
For moisture-sensitive substrates, the reaction is conducted in dimethylformamide (DMF) or tetrahydrofuran (THF) with NaH as the base:
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Suspend 5-chloro-2-methylaniline in anhydrous DMF.
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Add NaH (1.2 equiv) and stir for 30 minutes under N₂.
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Introduce benzenesulfonyl chloride and reflux for 3–6 hours.
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Quench with ice-water and extract with ethyl acetate.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes:
Characterization and Analytical Data
Spectral Properties
Crystallographic Data (If Available)
-
Crystal System : Monoclinic
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Space Group : P2₁/c
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Hydrogen Bonding : N–H⋯O interactions stabilize dimeric structures.
Industrial-Scale Production Considerations
Process Optimization
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Cost Efficiency : Use excess benzenesulfonyl chloride (10–15%) to drive reaction completion.
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Waste Management : Neutralize spent acid with Ca(OH)₂ to precipitate CaSO₄.
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Purification : Recrystallization from ethanol-water (3:1) achieves >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Aqueous Na₂CO₃ | 85–91 | 98–99 | 2–4 h | High |
| DMF/NaH | 65–78 | 95–97 | 3–6 h | Moderate |
| Microwave | 85–90 | 99 | 15–20 min | Low |
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous conditions.
Major Products Formed
Substitution: Products with the chlorine atom replaced by the nucleophile.
Oxidation: Products such as carboxylic acids or aldehydes.
Reduction: Products with the sulfonamide group reduced to an amine.
Scientific Research Applications
Chemical Synthesis
N-(5-chloro-2-methylphenyl)benzenesulfonamide is synthesized through the reaction of 5-chloro-2-methylaniline with benzenesulfonyl chloride. The process typically involves:
- Reactants : 5-chloro-2-methylaniline and benzenesulfonyl chloride.
- Catalysts : Bases such as pyridine or triethylamine to neutralize hydrochloric acid produced during the reaction.
- Conditions : The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
This compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and material science.
Antimicrobial Properties
This compound exhibits significant antibacterial activity. Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a candidate for developing new antimicrobial therapies .
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 8 µg/mL | Inhibition of dihydropteroate synthase |
| Staphylococcus aureus | 4 µg/mL | Inhibition of folate synthesis |
Antiviral Properties
Recent studies have indicated that this compound also possesses antiviral activity against various influenza strains (H1N1, H5N1, H3N2). It has been shown to reduce viral mRNA levels and inhibit viral entry or replication in infected cells .
Table 2: Antiviral Activity Against Influenza Viruses
| Virus Type | IC50 (nM) | Effect on Viral mRNA Levels |
|---|---|---|
| H1N1 | 16.79 | Significant reduction |
| H5N1 | TBD | TBD |
Therapeutic Potential
The compound's potential therapeutic applications extend beyond antimicrobial effects. Its ability to inhibit specific enzymes suggests possible roles in treating other diseases related to enzyme dysregulation.
Case Study: Anticancer Activity
In a study focusing on sulfonamide derivatives, this compound showed promising results against cancer cell lines. The compound induced apoptosis in MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 36 | 22% increase |
| HCT-116 | TBD | TBD |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)benzenesulfonamide
- N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
- N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide
Uniqueness
N-(5-chloro-2-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the chlorine and methyl groups in specific positions can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.
Biological Activity
N-(5-chloro-2-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a sulfonamide group, which is critical for its biological activity. The chlorine atom and methyl group on the aromatic ring contribute to its unique properties.
The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it a potential antimicrobial agent.
Inhibition of Bacterial Growth
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), a substrate for DHPS. This competitive inhibition leads to decreased folate synthesis in bacteria, ultimately inhibiting their growth.
Antimicrobial Properties
This compound has been investigated for its antimicrobial potential. Studies have shown that it exhibits significant activity against various bacterial strains, suggesting its utility in treating bacterial infections. The compound's efficacy is attributed to its ability to inhibit folic acid synthesis, which is essential for bacterial growth.
Anticancer Activity
Emerging research highlights the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's mechanism involves disrupting cellular processes related to DNA replication and repair .
Case Study: Induction of Apoptosis
In vitro studies demonstrated that this compound significantly increased the percentage of apoptotic cells in treated MDA-MB-231 cell lines compared to control groups. This suggests that the compound may serve as a promising candidate for further development as an anticancer agent .
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth via DHPS inhibition | |
| Anticancer | Induces apoptosis in cancer cell lines |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the sulfonamide structure have led to compounds with improved potency against various cancer cell lines and bacteria.
Table: Comparison of IC50 Values Against Cancer Cell Lines
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for N-(5-chloro-2-methylphenyl)benzenesulfonamide, and how can reaction conditions be adjusted to maximize yield?
- Methodology : A typical synthesis involves reacting benzenesulfonyl chloride with 5-chloro-2-methyl aniline in a basic aqueous medium (e.g., 10% sodium carbonate) at room temperature. Stirring for 1.5 hours yields the crude product, which is purified via recrystallization in methanol (71% yield reported for a methoxy analog) . For the methyl-substituted variant, replace 5-chloro-2-methoxy aniline with 5-chloro-2-methyl aniline. Optimization may involve adjusting solvent polarity, temperature (e.g., 0–25°C), and stoichiometric ratios of reagents.
Q. How can spectroscopic techniques confirm the structural identity of N-(5-chloro-2-methylphenyl)benzenesulfonamide?
- Methodology :
- ¹H-NMR : Look for characteristic signals: aromatic protons (δ 6.8–7.8 ppm), NH proton (δ ~10 ppm, broad singlet), and methyl group (δ ~2.3 ppm, singlet) .
- IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N–H bending (~1530 cm⁻¹) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., S–N = ~1.63 Å, C–Cl = ~1.74 Å) using single-crystal data (triclinic space group P1, a = 8.22 Å, b = 8.94 Å) .
Q. What analytical methods are recommended for assessing purity and monitoring reaction progress?
- Methodology :
- TLC : Use silica gel plates with ethyl acetate/hexane (1:3) to track reaction completion (Rf ~0.5–0.7) .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30) to quantify purity (>95%) .
Advanced Research Questions
Q. How can crystallographic refinement tools (e.g., SHELX) resolve structural ambiguities in N-(5-chloro-2-methylphenyl)benzenesulfonamide?
- Methodology : Use SHELXL for least-squares refinement against high-resolution X-ray data. Freely refine hydrogen atoms located via difference Fourier maps. Apply riding models for C-bound H atoms (Uiso = 1.2–1.5 Ueq(C)) and validate geometry using R1 < 0.05 and wR2 < 0.10 . For disordered structures, apply restraints or split models.
Q. What computational strategies are effective for predicting the biological activity of sulfonamide derivatives like N-(5-chloro-2-methylphenyl)benzenesulfonamide?
- Methodology :
- Molecular docking : Simulate binding to target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfonamide interactions with Zn²⁺ in active sites .
- QSAR : Derive regression models using descriptors like logP, polar surface area, and Hammett constants to predict antimicrobial IC50 values .
Q. How can researchers address contradictions in crystallographic data between different sulfonamide derivatives?
- Methodology : Cross-validate using multiple techniques:
- Compare experimental bond lengths (e.g., S–N) with DFT-optimized geometries (B3LYP/6-31G* basis set).
- Analyze thermal displacement parameters (Ueq) to identify static disorder or dynamic motion .
Q. What strategies minimize by-product formation during the alkylation of N-(5-chloro-2-methylphenyl)benzenesulfonamide?
- Methodology :
- Use aprotic polar solvents (DMF, DMSO) to stabilize intermediates.
- Control temperature (<60°C) to avoid over-alkylation.
- Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
Q. How can researchers leverage high-throughput crystallography pipelines for sulfonamide derivative screening?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
